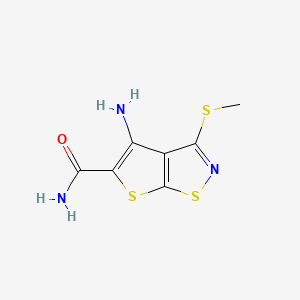![molecular formula C17H34O7 B14439133 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 76719-79-4](/img/structure/B14439133.png)
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as ethers, specifically a pentaoxacyclopentadecane derivative. This compound is characterized by its multiple ether linkages and a butoxyethoxy group, which contribute to its distinct chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of a suitable precursor with 2-butoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkages. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is common to monitor the product quality and ensure compliance with industry standards .
化学反応の分析
Types of Reactions
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
科学的研究の応用
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用機序
The mechanism of action of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and butoxyethoxy group allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane include:
2-Butoxyethanol: An organic compound with similar ether linkages and butoxy group.
Diethylene glycol monobutyl ether: Another ether compound with comparable properties and applications.
Uniqueness
What sets this compound apart is its unique pentaoxacyclopentadecane structure, which provides distinct chemical and physical properties. This structure allows for specific interactions and applications that are not possible with simpler ether compounds .
特性
CAS番号 |
76719-79-4 |
|---|---|
分子式 |
C17H34O7 |
分子量 |
350.4 g/mol |
IUPAC名 |
2-(2-butoxyethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C17H34O7/c1-2-3-4-18-9-11-22-15-17-16-23-12-10-20-6-5-19-7-8-21-13-14-24-17/h17H,2-16H2,1H3 |
InChIキー |
AGPBGZOQPZWNAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOCC1COCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


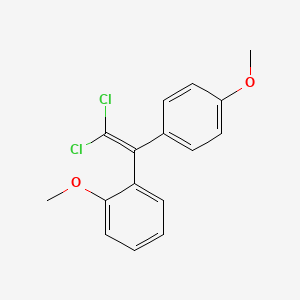


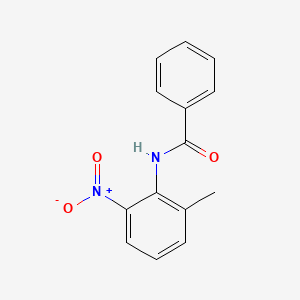

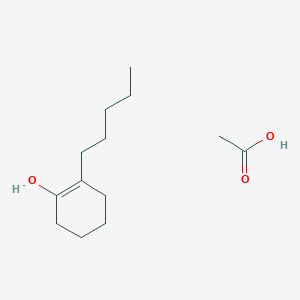
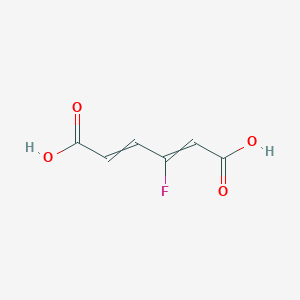
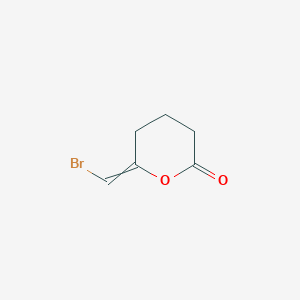
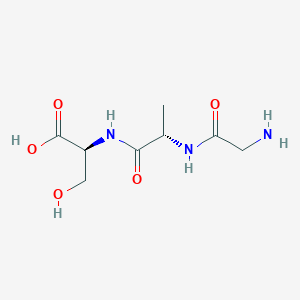

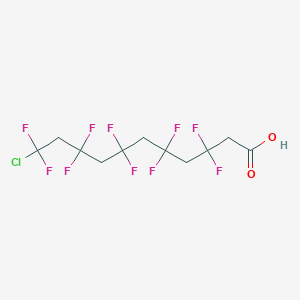
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
